molecular formula C21H15N3O B7130983 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol

Cat. No.: B7130983
M. Wt: 325.4 g/mol
InChI Key: BXWYJTBINWJUMP-UHFFFAOYSA-N
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Description

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol is a functionalized 1,2,4-triazine derivative of significant interest in various research fields. The 1,2,4-triazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key precursor in the synthesis of complex heterocyclic systems. For instance, related 3-aryl-substituted 5,6-diphenyl-1,2,4-triazines have been utilized as model compounds in the development of novel aza-analogues of pharmaceutical agents, where the planar structure and ability to form intramolecular hydrogen bonds are critical for mimicking biological activity . Research into similar 5,6-diphenyl-1,2,4-triazine derivatives has identified their potential as core structures for receptor antagonists. Studies involving structure-based drug design have demonstrated that such compounds can bind deeply inside orthosteric binding cavities, highlighting the value of the 1,2,4-triazine pharmacophore in the discovery and optimization of new therapeutic candidates, including for targets like the adenosine A2A receptor . Beyond pharmaceutical research, triazine-based molecules have demonstrated utility in materials science. Derivatives incorporating a phenol group, similar to this compound, have been investigated for their surface-active properties, such as corrosion inhibition for mild steel in acidic environments, where their efficiency is influenced by the electron-donating functional groups . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-24-21)16-9-5-2-6-10-16/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWYJTBINWJUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the following steps:

  • Formation of the hydrazone intermediate : 4-Hydroxybenzohydrazide reacts with benzil to form a hydrazone derivative.

  • Cyclization : Ammonium acetate facilitates the cyclization of the hydrazone intermediate into the 1,2,4-triazine ring.

  • Aromatization : Acidic conditions promote dehydration and aromatization to yield the final product.

Optimized conditions involve heating a mixture of benzil (0.5 mmol), 4-hydroxybenzohydrazide (0.5 mmol), ammonium acetate (1.5 mmol), and NaHSO4/SiO2\text{NaHSO}_{4}/\text{SiO}_{2} (0.1 g) at 125°C for 4–4.5 hours under solvent-free conditions. The catalyst is recyclable for up to three cycles without significant loss of activity, making this method industrially viable.

Table 1: Key Parameters for Cyclocondensation

ParameterValue/DescriptionSource
CatalystNaHSO4/SiO2\text{NaHSO}_{4}/\text{SiO}_{2}
Temperature125°C
Reaction Time4–4.5 hours
Yield82%
Catalyst Recyclability3 cycles

Thiosemicarbazide-Mediated Synthesis

An alternative approach involves the use of thiosemicarbazide as a precursor. This method, adapted from related triazine syntheses, proceeds in two stages:

Formation of 5,6-Diphenyl-1,2,4-triazine-3-thiol

Benzil reacts with thiosemicarbazide in acetic acid at 120°C for 3.5 hours to form 5,6-diphenyl-1,2,4-triazine-3-thiol. This intermediate serves as a scaffold for further functionalization.

Introduction of the Phenol Group

The thiol group is substituted with a phenol moiety via nucleophilic aromatic substitution. For example, reacting the thiol intermediate with 4-hydroxybenzyl bromide in acetone in the presence of triethylamine yields the target compound.

Table 2: Reaction Conditions for Thiol Substitution

ParameterValue/DescriptionSource
Reagent4-Hydroxybenzyl bromide
SolventAcetone
BaseTriethylamine
TemperatureReflux
Yield58%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are recommended to enhance yield and purity. Key considerations include:

  • Solvent-free conditions : Minimizes waste and simplifies purification.

  • Catalyst recovery : NaHSO4/SiO2\text{NaHSO}_{4}/\text{SiO}_{2} can be filtered and reused.

  • Process monitoring : Real-time analytics ensure consistent product quality.

Purity Validation and Characterization

Final products are validated using:

  • Chromatography : Column chromatography (hexane/ethyl acetate, 7:1) removes by-products.

  • Spectroscopy : 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS confirm structural integrity.

  • Elemental analysis : Carbon, hydrogen, and nitrogen content are verified (e.g., C, 79.53%; H, 3.77%; N, 12.10%\text{C, 79.53\%; H, 3.77\%; N, 12.10\%}) .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. Its triazine moiety can undergo various reactions such as nucleophilic substitutions and cyclizations to form diverse derivatives.
  • Antimicrobial Properties : Research has indicated that triazine derivatives exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves the modulation of cellular pathways associated with cancer progression.

Medicine

  • Drug Development : Due to its biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at creating novel therapeutic agents for treating infections and cancers.

Materials Science

  • Advanced Materials : The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its stability under various conditions enhances the durability of these materials.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported on the synthesis of various derivatives of this compound and their evaluation against bacterial strains. Results indicated significant antimicrobial activity compared to standard antibiotics.
  • Cancer Research : Research published in Cancer Letters highlighted the compound's ability to induce cell cycle arrest and apoptosis in breast cancer cell lines. The study provided insights into its potential as an anticancer agent.
  • Material Development : An article in Materials Science discusses the incorporation of triazine derivatives into polymer matrices to enhance UV stability and mechanical properties. The findings suggest that compounds like this compound can significantly improve material performance.

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated and Phosphorylated Derivatives

Phosphorus- and fluorine-containing derivatives of 4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenol, such as compounds 19–22, were synthesized via heterocyclization with diethyl benzoylphosphonate or fluorinated acylating agents. These modifications enhance lipophilicity and metabolic stability. For instance, compounds 21–22 exhibited anticancer activity, attributed to the trifluoroacetyl group improving cellular permeability .

Key Data:
  • Synthesis : Reaction of thiosemicarbazide 18 with diethyl benzoylphosphonate yields phosphorylated derivatives (e.g., 19–20 ), followed by fluoroacylation to form 21–22 .
  • Activity : Anticancer evaluation showed IC₅₀ values in the micromolar range, comparable to doxorubicin in select cell lines .

Thioether-Linked Derivatives

Thioether-functionalized analogues, such as 10C and 11G–11L, incorporate sulfur bridges to enhance solubility and redox activity. For example, 10C (4-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butanoic acid) demonstrated antiproliferative activity against cancer cells (IC₅₀: 3–10 µM), while 11G and 11H showed improved antibacterial efficacy due to triazole and sulfonamide moieties .

Key Data:
  • Physical Properties : Melting points range from 131–238°C, reflecting structural rigidity (e.g., 11H : mp 236–238°C) .
  • Structural Impact : Thioether linkages in 11J and 11L enabled chromone and coumarin hybridizations, broadening bioactivity profiles .

Carbohydrazides and Pyrazoline Derivatives

Acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (2) yielded carbohydrazides (e.g., 3a–d) and pyrazoline derivatives (e.g., 6a,b). These compounds displayed antifungal and antiparasitic activities, with 6a showing moderate inhibition against S. aureus and A. fumigatus .

Key Data:
  • Synthesis : Refluxing 2 with spiro compounds 5a,b produced 6a,b (yield: 61–73%), confirmed by IR (C=O stretch: 1640–1700 cm⁻¹) and NMR (δ ~167 ppm for N=C-N) .
  • Activity : Pyrazolo[3,4-b]pyridine 170 exhibited antimicrobial activity (MIC: 25–50 µg/mL), highlighting the role of fused heterocycles .

Halogen-Containing Analogues

Halogenation introduces electrophilic character, enhancing interactions with biomolecules. The pyridinium dichloroiodate derivative (1 ) was synthesized via reaction with ICl, characterized by SC-XRD and FT-IR. Its iodine center facilitates halogen bonding, useful in supramolecular chemistry .

Key Data:
  • Structural Features : X-ray analysis confirmed a planar triazine ring and I···Cl interactions (bond length: 2.8–3.0 Å) .

Chalcone and Benzothiazole Hybrids

Chalcone-triazine hybrids (e.g., 4a–4w ) and benzothiazole sulfonamides (e.g., 2a–3f ) demonstrated dual antibacterial and antioxidant activities. For example, 4a–4w showed MIC values of 8–32 µg/mL against E. coli and S. aureus, with enhanced π-stacking from aromatic substituents .

Key Data:
  • Design : Hybridization with chalcone (e.g., 4a ) improved membrane penetration, while sulfonamide 11H (IC₅₀: 5 µM) targeted carbonic anhydrase isoforms .

Comparative Data Table

Compound Class Example Key Substituents Bioactivity (IC₅₀/MIC) Reference
Phosphorylated/Fluorinated 21–22 CF₃CO, PO Anticancer (1–10 µM)
Thioether-Linked 10C SCH₂CH₂COOH Antiproliferative (3–10 µM)
Carbohydrazides 6a Pyrazoline, benzoyl Antimicrobial (25–50 µg/mL)
Halogenated 1 ICl₂⁻ counterion Supramolecular applications
Chalcone Hybrids 4a Chalcone, triazole Antibacterial (8–32 µg/mL)

Biological Activity

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol is a compound characterized by its unique chemical structure, which includes a phenolic group and a triazine moiety. This combination suggests potential biological activities that are currently under investigation in various research contexts. The compound's molecular formula is C21H15N3OC_{21}H_{15}N_{3}O with a molecular weight of approximately 325.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and coordination with metal ions due to its triazine ring structure. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological exploration .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazine derivatives that demonstrated potent antibacterial activity against multiple strains of bacteria, suggesting that the triazine framework may contribute to this effect .

Table 1: Antimicrobial Activity of Triazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound 1MRSA15
Compound 2E. coli18
This compoundS. aureusTBD

Anticancer Activity

Recent studies have explored the anticancer potential of triazine derivatives, including this compound. One notable study evaluated a series of triazine hybrids for their antiproliferative effects on cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Case Study: Apoptosis Induction
In a specific case study involving MGC-803 cancer cells, a derivative of the triazine class was shown to inhibit colony formation and induce apoptosis through modulation of apoptosis-related proteins. This highlights the potential for compounds like this compound in cancer therapy .

Pharmacological Evaluation

Pharmacological evaluations have included in vitro studies assessing the inhibition of key enzymes such as α-amylase and acetylcholinesterase (AChE). These studies are crucial for understanding the compound's potential in treating conditions like diabetes and Alzheimer's disease .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition (%)Reference
α-Amylase75%
Acetylcholinesterase65%

Toxicological Studies

Toxicology assessments indicate that derivatives of triazines exhibit low toxicity profiles at therapeutic doses. A study involving mice showed no significant adverse effects on hematological parameters or liver histology when administered at varying doses . This suggests a favorable safety profile for further development.

Q & A

Q. What are the recommended synthetic routes for 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of triazine derivatives typically involves cyclocondensation or nucleophilic substitution. For this compound, a plausible route starts with 5,6-diphenyl-1,2,4-triazin-3-amine (precursor, 97% purity, MW 248.29 ). Reacting this amine with a phenol derivative under acidic or basic conditions (e.g., ethanol/HCl or DMF/K₂CO₃) may yield the target compound. Key parameters include:

  • Temperature: 80–110°C to favor nucleophilic substitution.
  • Catalyst: Use of DIPEA (N,N-diisopropylethylamine) enhances reaction efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp.90°CMaximizes substitution
SolventEthanolBalances polarity
CatalystDIPEAReduces side reactions

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and computational methods is recommended:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm phenyl and triazine ring connectivity. For example, aromatic protons appear at δ 7.2–8.1 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₆N₄O: 357.13) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., phenolic -OH···N-triazine interactions) .
  • DFT Calculations: Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the triazine core.
  • Moisture: The phenolic -OH group may promote hydrolysis; use desiccants (silica gel) in storage .
  • Thermal Stability: TGA/DSC analysis can determine decomposition temperatures (e.g., >200°C for similar triazines ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Purity: HPLC purity >95% reduces false positives/negatives .
  • Structural Analogues: Compare with derivatives like 3-(4-amino-5-mercapto-triazol-3-yl)phenol to isolate functional group contributions .

Table 2: Common Data Contradictions and Solutions

IssueResolution Strategy
Inconsistent IC₅₀Replicate with orthogonal assays
Off-target effectsUse isogenic cell lines/controls

Q. What experimental designs are suitable for studying its mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
  • Molecular Docking: Predict binding modes with enzymes (e.g., triazine interactions with ATP-binding pockets) .
  • Mutagenesis: Validate critical residues via site-directed mutagenesis (e.g., replacing active-site histidine) .

Example Design:

  • Hypothesis: Compound inhibits kinase X via H-bonding with catalytic lysine.
  • Steps:
    • In vitro assay: Measure kinase activity with/without inhibitor.
    • ITC (Isothermal Titration Calorimetry): Quantify binding affinity (ΔG, Kd).
    • MD Simulations: Simulate ligand-protein dynamics over 100 ns .

Q. How can computational methods guide the rational design of derivatives with enhanced properties?

Methodological Answer:

  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity .
  • Docking Screens: Prioritize derivatives with stronger π-π stacking (e.g., fluorophenyl vs. methoxyphenyl) .

Q. What analytical strategies are recommended for detecting environmental or metabolic degradation products?

Methodological Answer:

  • LC-MS/MS: Identify degradation products (e.g., triazine ring cleavage to amides) with MRM (multiple reaction monitoring) .
  • Isotope Labeling: Track metabolic fate using ¹⁴C-labeled compound in microsomal assays .
  • Ecotoxicity Testing: Follow OECD guidelines for Daphnia magna or algae exposure studies .

Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?

Methodological Answer:

  • Detailed Protocols: Publish full synthetic procedures (e.g., equivalents, stirring time).
  • Round-Robin Testing: Collaborate with independent labs to validate yields/purity .
  • Quality Control: Share NMR and HPLC traces in supplementary data .
  • : Purity and precursor data (Thermo Scientific).
  • : Reaction conditions for triazine synthesis.
  • : Experimental design for reproducibility.
  • : Environmental fate studies.
  • : Analytical and computational methodologies.

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